molecular formula C18H18N2S B2383201 2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 863001-36-9

2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2383201
CAS No.: 863001-36-9
M. Wt: 294.42
InChI Key: GMQRIJQZDCFFAL-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

2-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a hybrid heterocyclic compound comprising a benzothiazole moiety fused with a tetrahydroisoquinoline scaffold. The benzothiazole unit features methyl substitutions at the 5- and 7-positions, while the tetrahydroisoquinoline component retains its partially saturated bicyclic structure. The IUPAC name reflects its substitution pattern: the tetrahydroisoquinoline acts as the parent structure, with the benzothiazole group attached at position 2.

Table 1: Key Structural and Molecular Properties

Property Value
Molecular Formula C₁₈H₁₉N₂S
Molecular Weight 311.43 g/mol (calculated)
Hybrid System Benzothiazole-Tetrahydroisoquinoline
Substituents 5,7-Dimethyl (benzothiazole)

The compound’s structural complexity arises from the conjugation of two biologically significant heterocycles, enabling diverse electronic and steric interactions.

Historical Context in Heterocyclic Chemistry

Benzothiazoles and tetrahydroisoquinolines have distinct histories in organic chemistry. Benzothiazoles, first synthesized in 1879, gained prominence as vulcanization accelerators in the 1920s and later as pharmacophores in drug discovery. Tetrahydroisoquinolines, derived from isoquinoline alkaloids, have been studied since the early 20th century for their roles in natural products like morphine and papaverine. The fusion of these systems represents a modern strategy in medicinal chemistry to exploit synergistic bioactivities. Early hybrid syntheses focused on coupling benzothiazoles with nitrogen-containing scaffolds to enhance metabolic stability and target selectivity.

Significance in Medicinal Chemistry Research

This hybrid compound exemplifies the integration of two pharmacologically active motifs:

  • Benzothiazole : Known for antimicrobial, anticancer, and enzyme inhibitory properties due to its electron-rich aromatic system.
  • Tetrahydroisoquinoline : Recognized for modulating neurotransmitter systems (e.g., α-adrenergic receptors) and kinase inhibition.

Research highlights its potential in targeting neurodegenerative diseases and cancer. For instance, benzothiazole-isoquinoline derivatives demonstrate selective monoamine oxidase-B (MAO-B) inhibition (IC₅₀ values ~14–47 μM), critical for Parkinson’s disease therapy. Additionally, structural analogs exhibit antiproliferative activity by interfering with DNA topoisomerases.

Benzothiazole-Tetrahydroisoquinoline Hybrid Classification

This compound belongs to the non-fused hybrid subclass, where the benzothiazole and tetrahydroisoquinoline units are connected via a single covalent bond rather than shared rings. Key classification criteria include:

  • Linkage Type : Direct bonding at the benzothiazole’s 2-position and tetrahydroisoquinoline’s 2-position.
  • Substituent Profile : Methyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration.
  • Functional Group Synergy : The sulfonamide or carboxamide variants (e.g., derivatives in ) further modulate solubility and target affinity.

Table 2: Representative Hybrid Derivatives and Activities

Derivative Biological Activity Target Enzyme/Receptor
4i (MAO-B inhibitor) IC₅₀ = 9.13 ± 4.17 μM Monoamine oxidase-B
4d (BuChE inhibitor) IC₅₀ = 14.61 ± 5.81 μM Butyrylcholinesterase

Such hybrids are pivotal in multi-target drug design, addressing complex pathologies like Alzheimer’s disease.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5,7-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-12-9-13(2)17-16(10-12)19-18(21-17)20-8-7-14-5-3-4-6-15(14)11-20/h3-6,9-10H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQRIJQZDCFFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)N3CCC4=CC=CC=C4C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Castagnoli-Cushman reaction is often employed to synthesize derivatives of dihydroisoquinoline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, is increasingly being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5,7-dimethylbenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Methyl groups on the benzothiazole (target) enhance lipophilicity versus chloro or methoxy groups in analogs, affecting solubility and bioavailability .
  • Synthetic Complexity : The target compound’s direct fusion may simplify synthesis relative to multi-step routes for carbonitrile derivatives .

Spectral and Physicochemical Properties

  • NMR Data : The target compound’s benzothiazole and THIQ protons would resonate similarly to 4e (δ 1.2–3.5 for THIQ; δ 6.8–8.2 for benzothiazole) . Methoxyphenyl-THIQ derivatives show distinct aromatic peaks (δ 6.5–7.5) due to electron-donating methoxy groups .
  • Mass Spectrometry : The target’s molecular ion (M+H)+ is estimated at ~335, significantly lower than 4e (460.2) due to the absence of a second THIQ unit .

Biological Activity

The compound 2-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline is a derivative of benzothiazole and tetrahydroisoquinoline known for its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of the compound can be described by the following IUPAC name:

  • IUPAC Name : this compound

The synthesis typically involves multi-step organic reactions that include the condensation of appropriate benzothiazole derivatives with tetrahydroisoquinoline precursors. The synthetic routes often utilize various catalysts and solvents to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:

  • A study evaluated several benzothiazole compounds for their effects on human cancer cell lines including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in these lines through mechanisms involving the AKT and ERK signaling pathways .
CompoundCell LineIC50 (µM)Mechanism of Action
B7A4311.0AKT/ERK inhibition
B7A5492.0Apoptosis induction

Anti-inflammatory Effects

In addition to anticancer activity, compounds related to This compound have shown anti-inflammatory properties. Research indicates that these compounds can reduce levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways critical for proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity that influences inflammatory responses and cancer progression.

Case Studies

  • Case Study on Antitumor Activity :
    • A series of synthesized benzothiazole derivatives were tested against multiple cancer cell lines. The active compounds exhibited significant antiproliferative effects and were found to induce apoptosis through caspase activation pathways .
  • Case Study on Anti-inflammatory Properties :
    • In a model using RAW264.7 macrophages, compounds derived from benzothiazole demonstrated potent inhibition of the pro-inflammatory enzyme 5-lipoxygenase with IC50 values in the sub-micromolar range .

Q & A

Q. How can researchers differentiate between artifact and true biological activity in cell-based assays?

  • Methodological Answer : Include counter-screens against off-target receptors (e.g., adenosine A2A_{2A}) and assess cytotoxicity in non-target cells (e.g., HEK293). Use fluorescence-based assays (e.g., FLIPR for calcium flux) to confirm specificity. Replicate findings in primary neuronal cultures or ex vivo brain slices to minimize immortalized cell line artifacts .

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